Nearly 20-Fold FGFR1 Inhibitory Potency Gain Upon 5-CF₃ Introduction vs. Unsubstituted 7-Azaindole Scaffold
In a 2021 study by Su et al., compound 1 (the unsubstituted 1H-pyrrolo[2,3-b]pyridine core bearing a phenyl ring) displayed an FGFR1 IC₅₀ of 1,900 nM. Introduction of a trifluoromethyl group at the 5-position of the 7-azaindole ring to yield compound 4a resulted in a remarkable improvement, with FGFR1 IC₅₀ decreasing to 83 nM — a nearly 20-fold potency enhancement. This head-to-head comparison was performed within the same assay platform, confirming that the 5-CF₃ substituent is the direct driver of this gain [1]. Further optimization (compound 4h, incorporating 3,5-dimethoxyphenyl) achieved FGFR1 IC₅₀ = 7 nM, representing an approximately 270-fold improvement over the original unsubstituted scaffold [1].
| Evidence Dimension | FGFR1 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 83 nM (compound 4a, containing 5-CF₃-7-azaindole core); 7 nM (compound 4h, optimized derivative) |
| Comparator Or Baseline | 1,900 nM (compound 1, unsubstituted 7-azaindole scaffold without 5-CF₃) |
| Quantified Difference | ~23-fold (4a vs. 1); ~270-fold (4h vs. 1) |
| Conditions | In vitro FGFR1 enzymatic inhibition assay; 1 μM and 0.1 μM screening concentrations; IC₅₀ determination from dose-response |
Why This Matters
This provides the most direct, assay-matched evidence that the 5-CF₃-7-azaindole core is not a passive scaffold but an active contributor to FGFR1 target engagement — substitution with a non-fluorinated or alternative 5-substituted analog will not recapitulate this potency level.
- [1] Su X, Liu Z, Yue L, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11, 20651–20661. DOI: 10.1039/d1ra02660g. Table 2 and Table 3. View Source
